Bromotrifluoroethylene

Overview

Description

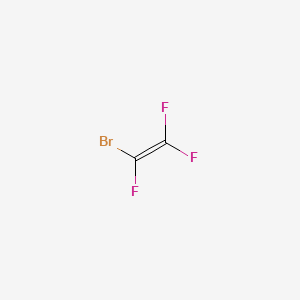

Bromotrifluoroethylene (BTFE) is a halogenated ethylene derivative with the chemical formula F2CCBrF . It is a highly flammable colourless gas with a musty odour resembling phosgene . It can polymerise spontaneously .

Synthesis Analysis

Bromotrifluoroethylene can be prepared from chlorotrifluoroethylene with high yields . It was first prepared by the Belgian chemist Frédéric Swarts in 1899 . It is a valuable reagent for the synthesis of trifluorovinylic compounds by means of its intermediate organometallic compounds .Molecular Structure Analysis

The molecular weight of Bromotrifluoroethylene is 160.921 g/mol . The IUPAC Standard InChI is InChI=1S/C2BrF3/c3-1(4)2(5)6 .Chemical Reactions Analysis

Bromotrifluoroethylene undergoes reactions typical of fluorinated olefins, including halogenation and hydrogenation, and addition of nucleophiles such as alkoxides . It forms metal complexes with substituted phosphine compounds and platinum (II) . It participates in various co-polymerisation reactions .Physical And Chemical Properties Analysis

Bromotrifluoroethylene is a colourless gas with a boiling point of -2.5°C . It is shipped in cylinders or, if polymerized, as a liquid . Polymeric bromotrifluoroethylene is a clear oily liquid of widely variable viscosity and density .Scientific Research Applications

Vibrational Spectrum Analysis

Scientific Field

Summary of Application

Bromotrifluoroethylene has been used in the field of chemical physics to investigate its vibrational spectrum. This research contributes to the understanding of the molecule’s structure and behavior .

Methods of Application

The infrared spectrum of gaseous bromotrifluoroethylene (F2C:CFBr) was investigated in the range 2—52μ. The assignment of fundamentals parallels that for chlorotrifluoroethylene .

Results

The planar vibrational frequencies in cm —1 are 1783 (ν CC), 1330 (ν CF), 1203 (ν CF), 1027 (ν CF), 659 (ν CBr), 510 (δ CF 2 ), 370 (δ CFBr), 311 (ρ CF 2 ), 160 (ρ CFBr), while the out‐of‐plane modes are assigned 538 (β CF 2 ), 355 (β CFBr), and 150 (τ). A table of thermodynamic functions for the ideal gas is given .

High Energy Density Materials

Scientific Field

Materials Science and Engineering

Summary of Application

Bromotrifluoroethylene has been used in the synthesis of copolymers with vinylidene fluoride (VDF) to create high energy density materials. These materials have potential applications in high energy density capacitors .

Methods of Application

Copolymers of VDF and bromotrifluoroethylene (BTFE) were synthesized examining the composition range where uniaxial stretching was possible .

Results

It was found that P (VDF-BTFE) copolymers with small BTFE contents (< 2 mol %) stabilize the γ phase, compared to P (VDF-CTFE)s and P (VDF-HFP)s that are largely α phase in composition. High discharged energy densities (i.e., 20.8 J/cm 3 at 716 MV/m) are also achievable through the β and γ phases in P (VDF-BTFE)s without significantly reducing crystallinity and breakdown strength .

Preparation of Metal Complexes

Scientific Field

Summary of Application

Bromotrifluoroethylene forms metal complexes with substituted phosphine compounds and platinum (II). This has potential applications in the synthesis of complex inorganic compounds .

Methods of Application

The specific methods of application are not detailed in the source, but typically involve the reaction of bromotrifluoroethylene with the appropriate metal and ligand under controlled conditions .

Results

The formation of metal complexes with substituted phosphine compounds and platinum (II) has been reported .

Synthesis of Trifluorovinyl Compounds

Scientific Field

Summary of Application

Bromotrifluoroethylene is a useful reagent for the synthesis of trifluorovinyl compounds. These compounds have various applications in the field of organic chemistry .

Methods of Application

The specific methods of application are not detailed in the source, but typically involve the reaction of bromotrifluoroethylene with other organic compounds under controlled conditions .

Results

The synthesis of various trifluorovinyl compounds using bromotrifluoroethylene as a reagent has been reported .

Safety And Hazards

properties

IUPAC Name |

1-bromo-1,2,2-trifluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BrF3/c3-1(4)2(5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCANDRGVPTASA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrF3 | |

| Record name | BROMOTRIFLUOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55157-25-0 | |

| Record name | Ethene, 1-bromo-1,2,2-trifluoro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55157-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0060513 | |

| Record name | Bromotrifluoroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bromotrifluoroethylene appears as a colorless gas (boiling point -2 to 0 °C) shipped in cylinders or, if polymerized, a liquid. Heating the containers of gas may cause them to rupture violently and rocket. Polymeric bromotrifluoroethylene is a clear oily liquid of widely variable viscosity and density., Colorless gas; Clear oily liquid if polymerized (available in different viscosities and densities); [CAMEO] Liquefied gas; [MSDSonline] | |

| Record name | BROMOTRIFLUOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromotrifluoroethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Bromotrifluoroethylene | |

CAS RN |

598-73-2, 55157-25-0 | |

| Record name | BROMOTRIFLUOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Bromo-1,2,2-trifluoroethene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromotrifluoroethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, 1-bromo-1,2,2-trifluoro-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055157250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, 1-bromo-1,2,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromotrifluoroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromotrifluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-6-[4-[(4-methylphenyl)-oxomethyl]-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1204561.png)

![Benzoic acid, 2-[[2-methyl-3-[4-(1-methylethyl)phenyl]propylidene]amino]-, methyl ester](/img/structure/B1204574.png)